5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol: is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by alkyne formation and subsequent hydroxylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways. The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- 5,5,6,6,7,7,8,8,9,9-Decafluorodec-1-yn-4-ol
- 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-ene-4-ol
Uniqueness: The high degree of fluorination in 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol imparts unique properties such as increased lipophilicity, chemical stability, and resistance to metabolic degradation. These characteristics make it particularly valuable in applications requiring robust and durable materials or compounds.
Eigenschaften
CAS-Nummer |
124612-86-8 |
---|---|
Molekularformel |
C10H6F12O |
Molekulargewicht |
370.13 g/mol |
IUPAC-Name |
5,5,6,6,7,7,8,8,9,9,10,10-dodecafluorodec-1-yn-4-ol |
InChI |
InChI=1S/C10H6F12O/c1-2-3-4(23)6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h1,4-5,23H,3H2 |
InChI-Schlüssel |
WYXCZXGJCUNITR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.